Minimal Inhibitory Activity Against Aβ42-Induced Neurotoxicity Compared to Longer C-Terminal Fragments
In a cell viability screen measuring protection against Aβ42-induced neurotoxicity, Aβ(35-42) demonstrated the weakest protective effect among tested C-terminal fragments. The peptide produced neuronal viability of 149 ± 33% (normalized to untreated control), substantially lower than the most potent inhibitor Aβ(31-42) at 132 ± 29% [1]. This quantitative gradient—where longer fragments exhibit progressively greater protective activity—establishes Aβ(35-42) as the functional baseline or negative control in inhibitor discovery programs. The compound was specifically selected as a negative control due to its relatively low inhibitory activity in both toxicity and oligomerization assays [2].
| Evidence Dimension | Neuronal viability (% of untreated control; lower values indicate greater protection against Aβ42 toxicity) |
|---|---|
| Target Compound Data | 149 ± 33% |
| Comparator Or Baseline | Aβ(31-42): 132 ± 29%; Aβ(33-42): 134 ± 37%; Aβ(34-42): 132 ± 29%; Aβ(36-42): 134 ± 29% |
| Quantified Difference | Aβ(35-42) provides 13-17 percentage points less protection than longer fragments |
| Conditions | Cell viability screen measuring protection against Aβ42-induced neurotoxicity |
Why This Matters
This differential establishes Aβ(35-42) as the empirically validated negative control for experiments requiring a non-inhibitory C-terminal Aβ fragment, ensuring assay windows can be properly calibrated.
- [1] Li H, et al. C-terminal peptides coassemble into Aβ42 oligomers and protect neurons against Aβ42-induced neurotoxicity. Proc Natl Acad Sci U S A. 2008;105(37):13775-13780. View Source
- [2] Li H, et al. Mechanistic investigation of the inhibition of Aβ42 assembly and neurotoxicity by C-terminal fragments. 2010. View Source
